![molecular formula C5H9NO B12933691 (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B12933691.png)
(1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane
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Overview
Description
(1S,6R)-2-Oxa-5-azabicyclo[410]heptane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable aziridine with an epoxide in the presence of a catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. They may exhibit activity against various diseases, including bacterial infections and neurological disorders.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, used in drug discovery.
2-Azabicyclo[2.2.1]heptane: Features a similar bicyclic structure and is used in synthetic chemistry.
Uniqueness
(1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane is unique due to the presence of both oxygen and nitrogen atoms in its bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C5H9NO |
---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
(1S,6R)-2-oxa-5-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C5H9NO/c1-2-7-5-3-4(5)6-1/h4-6H,1-3H2/t4-,5+/m1/s1 |
InChI Key |
TWWBQCNHUYGMJP-UHNVWZDZSA-N |
Isomeric SMILES |
C1CO[C@H]2C[C@H]2N1 |
Canonical SMILES |
C1COC2CC2N1 |
Origin of Product |
United States |
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